molecular formula C11H11ClN2OS B3053892 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide CAS No. 568551-21-3

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide

Cat. No.: B3053892
CAS No.: 568551-21-3
M. Wt: 254.74 g/mol
InChI Key: KWRIGKBFSMBPDF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide is a benzothiazole-derived acetamide featuring a chloroacetamide group linked to a 4,6-dimethyl-substituted benzothiazole core. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad biological activities, including anticancer, antibacterial, and antifungal properties . This article compares the structural, synthetic, and functional attributes of this compound with its close analogs, leveraging data from crystallographic, synthetic, and prioritization studies.

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6-3-7(2)10-8(4-6)16-11(14-10)13-9(15)5-12/h3-4H,5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRIGKBFSMBPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368432
Record name 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568551-21-3
Record name 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Amines or other reduced derivatives of the benzothiazole ring.

Scientific Research Applications

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agriculture: It could be explored as a precursor for agrochemicals such as pesticides or herbicides.

    Material Science: The compound might be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Key Differences Reference
2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide Benzothiazole 4,6-dimethyl, chloroacetamide High lipophilicity due to dimethyl groups N/A
N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-ethoxy, 4-chlorophenylacetamide Ethoxy group increases polarity; chlorophenyl enhances π-π stacking
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-dichlorophenyl Thiazole lacks fused benzene ring; dichlorophenyl introduces steric/electronic effects
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethylpyrimidinyl, sulfanyl Pyrimidine core alters electronic properties; sulfanyl group enhances hydrogen bonding

Key Insights :

  • Benzothiazole vs. Thiazole/Pyrimidine : Benzothiazole’s fused benzene ring enhances aromatic interactions and stability compared to thiazole or pyrimidine analogs .
  • Substituent Effects : 4,6-Dimethyl groups in the target compound increase lipophilicity, whereas ethoxy (in ) or sulfanyl (in ) groups modulate polarity and solubility.

Acetamide Substituent Variations

Compound Name Acetamide Substituent Functional Impact Reference
2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide Chloro Electron-withdrawing; enhances reactivity N/A
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 3-methylphenyl Steric hindrance; reduces intermolecular interactions
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl-6-methylphenyl Increased hydrophobicity; prioritization in pesticide TP studies
Dithiocarbamate-substituted derivatives Dithiocarbamate Metal coordination; potential bioactivity enhancement

Key Insights :

  • Chloro vs. Methylphenyl : Chloroacetamide groups (target compound) improve electrophilicity, aiding nucleophilic substitution reactions, while methylphenyl groups () introduce steric bulk.
  • Dithiocarbamate Derivatives : Sulfur-rich substituents (e.g., in ) enable metal-binding properties, expanding applications in catalysis or enzyme inhibition.

Crystal Packing and Solubility

  • Intermolecular Interactions : Analogs such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit R2<sup>2</sup>(8) hydrogen-bonded chains along [100], stabilizing crystal packing .
  • Hydration Effects: N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate forms O–H⋯N and N–H⋯O bonds with water, enhancing solubility .

Biological Activity

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide is a compound that belongs to the class of benzothiazole derivatives, which have gained attention due to their diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive review of the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

The structure of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide features a chloro group and a benzothiazole moiety, which is known for its pharmacological significance. The compound's molecular formula is C_10H_10ClN_3OS, and its molecular weight is approximately 245.72 g/mol.

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial activity against various bacterial strains. The antibacterial potential of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide has been evaluated through various assays.

In Vitro Studies

  • Agar Well Diffusion Method : The compound was tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that it exhibited moderate to strong antibacterial activity.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Notably, the compound showed lower MIC values compared to standard antibiotics like levofloxacin.
Bacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
E. coli5018
S. aureus2522
B. subtilis3020

The antibacterial mechanism of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide involves interaction with bacterial enzymes and disruption of cellular processes. Molecular docking studies suggest that the compound binds effectively to bacterial kinases and DNA gyrases, similar to established antibiotics.

Antibiofilm Activity

In addition to its antibacterial properties, the compound has shown promising antibiofilm activity. Biofilm formation by bacteria such as Staphylococcus aureus and Klebsiella pneumoniae was significantly inhibited at higher concentrations (100 μg/100 μL). The percent inhibition rates were as follows:

Bacterial StrainPercent Inhibition (%)
S. aureus85
K. pneumoniae82

Anticancer Potential

Beyond its antibacterial properties, benzothiazole derivatives have been investigated for anticancer activity. Preliminary studies indicate that compounds similar to 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide
Reactant of Route 2
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2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide

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